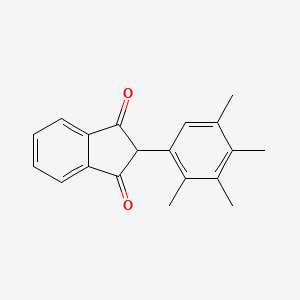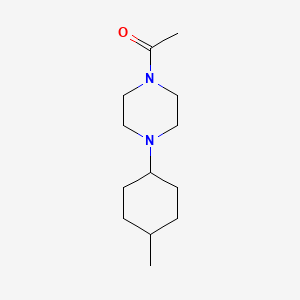
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide, also known as IQ-1, is a small molecule inhibitor that has been widely used in scientific research. It has been shown to have potential therapeutic applications in cancer, inflammation, and autoimmune diseases.
作用機序
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide binds to the TCF/LEF transcription factor and inhibits its interaction with β-catenin, which is required for the activation of Wnt target genes. This leads to a decrease in the expression of Wnt target genes and a subsequent inhibition of the Wnt pathway. N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and cell cycle arrest. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and dendritic cells.
実験室実験の利点と制限
One of the main advantages of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide is its specificity for the Wnt pathway. This allows researchers to study the effects of Wnt pathway inhibition without affecting other signaling pathways. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to have low toxicity in vitro and in vivo, making it a safe tool for scientific research.
However, one of the limitations of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide is its relatively low potency compared to other Wnt pathway inhibitors. This may limit its effectiveness in certain experimental settings. In addition, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
For research on N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide include its potential as a cancer therapeutic and the exploration of its molecular mechanisms.
合成法
The synthesis of N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide involves a multistep process that includes the reaction of 5-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-aminobenzamide to form the desired product, N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide. The purity of the product is confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been extensively used in scientific research as a tool to study the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes such as cell proliferation, differentiation, and survival. Dysregulation of the Wnt pathway has been implicated in the development of many diseases, including cancer. N-(5-methyl-2-pyridinyl)-2-quinolinecarboxamide has been shown to inhibit the activity of the Wnt pathway by targeting the transcription factor TCF/LEF, which is essential for the activation of Wnt target genes.
特性
IUPAC Name |
N-(5-methylpyridin-2-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11-6-9-15(17-10-11)19-16(20)14-8-7-12-4-2-3-5-13(12)18-14/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBXTKFDZSBUOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methylpyridin-2-yl)quinoline-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)-3-thienyl]acetamide](/img/structure/B5799938.png)
![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)

![N',N''-[1,4-dioxane-2,3-diylbis(oxy-4,1-phenylene-1-ethyl-1-ylidene)]dinicotinohydrazide](/img/structure/B5799963.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)

![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)



